
2-tert-Butyl-3,3-bis(4-methylphenyl)oxaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-3,3-bis(4-methylphenyl)oxaziridine is an organic compound belonging to the class of oxaziridines. These compounds are characterized by a three-membered ring containing one oxygen and one nitrogen atom. The presence of the tert-butyl and methylphenyl groups makes this compound particularly interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-3,3-bis(4-methylphenyl)oxaziridine typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the oxidation of this compound using a peracid such as m-chloroperbenzoic acid (mCPBA) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure the stability of the oxaziridine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-tert-Butyl-3,3-bis(4-methylphenyl)oxaziridine undergoes various chemical reactions, including:
Oxidation: The oxaziridine ring can be opened by oxidizing agents, leading to the formation of corresponding amides or imines.
Reduction: Reduction of the oxaziridine can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxaziridine ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (mCPBA), hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Amides, imines.
Reduction: Amines.
Substitution: Substituted amines, thiols, and alcohols.
Applications De Recherche Scientifique
2-tert-Butyl-3,3-bis(4-methylphenyl)oxaziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is also employed in studying reaction mechanisms involving oxaziridines.
Biology: Investigated for its potential as a bioactive compound due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-tert-Butyl-3,3-bis(4-methylphenyl)oxaziridine involves the interaction of its oxaziridine ring with various molecular targets. The compound can act as an oxidizing agent, transferring oxygen to substrates and forming corresponding oxidized products. The tert-butyl and methylphenyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
2-tert-Butyl-3,3-bis(4-methylphenyl)oxirane: Similar structure but contains an epoxide ring instead of an oxaziridine ring.
2-tert-Butyl-3,3-bis(4-methylphenyl)aziridine: Contains an aziridine ring instead of an oxaziridine ring.
Uniqueness: 2-tert-Butyl-3,3-bis(4-methylphenyl)oxaziridine is unique due to its oxaziridine ring, which imparts distinct reactivity compared to similar compounds with epoxide or aziridine rings. The presence of the tert-butyl and methylphenyl groups further enhances its stability and selectivity in various chemical reactions.
Propriétés
Numéro CAS |
92977-35-0 |
|---|---|
Formule moléculaire |
C19H23NO |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
2-tert-butyl-3,3-bis(4-methylphenyl)oxaziridine |
InChI |
InChI=1S/C19H23NO/c1-14-6-10-16(11-7-14)19(20(21-19)18(3,4)5)17-12-8-15(2)9-13-17/h6-13H,1-5H3 |
Clé InChI |
REBRAGHKIOYKDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2(N(O2)C(C)(C)C)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


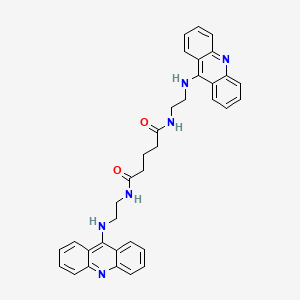
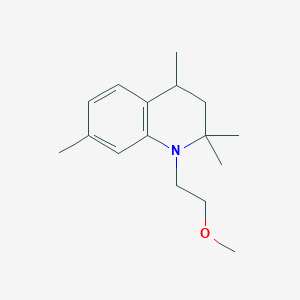
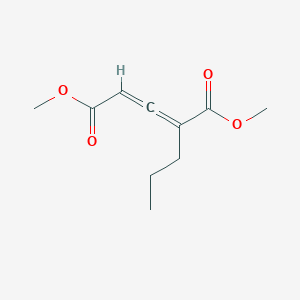
![N-[(Octadecanoylamino)methyl]docosanamide](/img/structure/B14348945.png)

![(1R)-3-Methylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid](/img/structure/B14348954.png)

![N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B14348965.png)
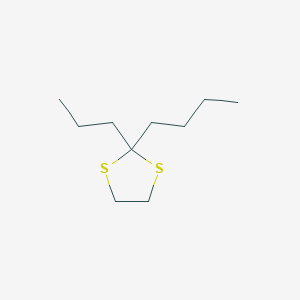
![2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]-](/img/structure/B14348973.png)
![Benzoic acid, 2-[[(phenylamino)thioxomethyl]amino]-, methyl ester](/img/structure/B14348984.png)
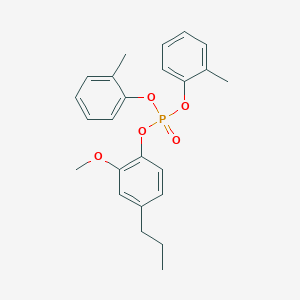
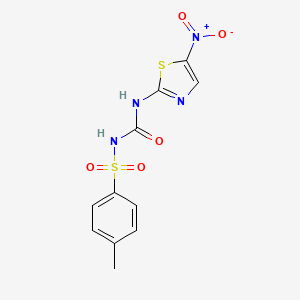
![Methyl 2-{(E)-[(4-methylphenyl)imino]methyl}benzoate](/img/structure/B14349004.png)
